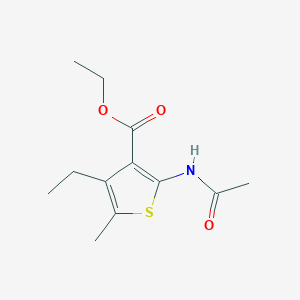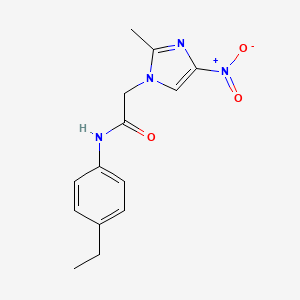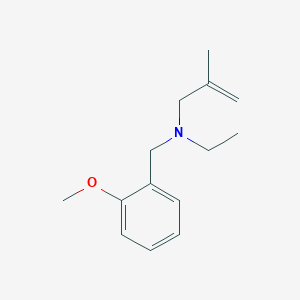
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as EATC, is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate may reduce the production of prostaglandins and thus alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to exhibit antitumor and antiviral activities. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
Several future directions can be pursued in the study of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its antitumor and antiviral activities and develop new compounds based on its structure. Furthermore, the development of new synthetic methods for ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its derivatives may lead to the discovery of novel bioactive compounds.
Métodos De Síntesis
The synthesis of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be achieved through a multi-step reaction process. The first step involves the reaction of ethyl acetoacetate with thioacetamide to form ethyl 2-acetylthiophene-3-carboxylate. This intermediate is then reacted with ethyl bromoacetate to give ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antitumor and antiviral activities. In addition, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been used as a starting material for the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
ethyl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-9-7(3)17-11(13-8(4)14)10(9)12(15)16-6-2/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMGXUQBVWYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)




![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)

